Methylphenylbis((phenylamino)methyl)phosphonium iodide
Description
Methylphenylbis((phenylamino)methyl)phosphonium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to methyl, phenyl, and two (phenylamino)methyl substituents, with an iodide counterion. Phosphonium salts are widely recognized for their applications in organic synthesis, catalysis, and materials science due to their stability and tunable electronic properties .
Properties
CAS No. |
85684-50-0 |
|---|---|
Molecular Formula |
C21H24IN2P |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
bis(anilinomethyl)-methyl-phenylphosphanium;iodide |
InChI |
InChI=1S/C21H24N2P.HI/c1-24(21-15-9-4-10-16-21,17-22-19-11-5-2-6-12-19)18-23-20-13-7-3-8-14-20;/h2-16,22-23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZJUCVCFJGRCAOR-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenylbis((phenylamino)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization using solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methylphenylbis((phenylamino)methyl)phosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Methylphenylbis((phenylamino)methyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism by which Methylphenylbis((phenylamino)methyl)phosphonium iodide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, potentially altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methylphenylbis((phenylamino)methyl)phosphonium iodide with its closest structural analog identified in the evidence:
*Inferred formula based on substituents; exact data unavailable.
Reactivity and Solubility
- In contrast, the trimethylsilyl group in CAS 3739-98-8 is electron-withdrawing, which may stabilize the phosphonium cation but reduce reactivity .
- Solubility: The presence of polar phenylamino groups likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the silyl-substituted analog, which is more compatible with nonpolar solvents like toluene .
Biological Activity
Methylphenylbis((phenylamino)methyl)phosphonium iodide (MPBPI) is a phosphonium compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
MPBPI is characterized by the presence of a phosphonium cation and an iodide anion. Its molecular formula can be represented as CHNPI, indicating a complex structure that contributes to its reactivity and biological interactions. The compound's synthesis typically involves the reaction of phenylamine derivatives with methylphosphonium iodide, leading to the formation of MPBPI.
Biological Activity Overview
Research into the biological activity of MPBPI has revealed several key areas of interest:
- Antimicrobial Properties : MPBPI exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Cytotoxicity : In vitro studies have shown that MPBPI possesses cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction, although further studies are necessary to elucidate the precise pathways involved.
- Anti-inflammatory Effects : Preliminary research suggests that MPBPI may have anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities of MPBPI
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine release in vitro |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of MPBPI against common pathogens. The results indicated that MPBPI had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains.
Case Study: Cytotoxicity in Cancer Cells
Another significant study focused on the cytotoxic effects of MPBPI on human breast cancer cell lines (MCF-7). The compound was found to induce cell death at concentrations as low as 10 µM after 24 hours of exposure. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction and subsequent activation of caspase pathways, leading to apoptosis.
Safety and Toxicology
While exploring the biological activities, it is crucial to assess the safety profile of MPBPI. Toxicological evaluations indicate that MPBPI has a moderate toxicity profile with an LD50 value of approximately 200 mg/kg in animal models, highlighting the need for careful dosage considerations in potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
